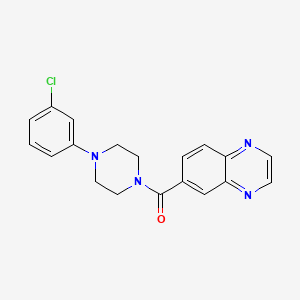

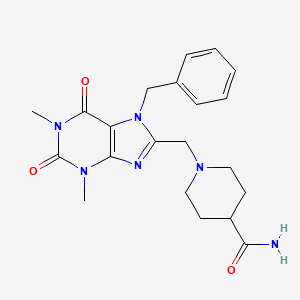

(4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antibacterial Activity

The synthesis of this compound involved linking piperazine with 1-(4-chlorophenyl)cyclopropanecarboxylic acid through an amide bond. Researchers have investigated its potential as an antibacterial agent. Notably, piperazine derivatives exhibit wide clinical applications in treating functional diseases due to their antibacterial activity . Further studies could explore its efficacy against specific bacterial strains.

Antifungal Properties

While the compound’s antifungal activity against Candida albicans strains remains limited, specific derivatives may display fungicidal effects. For instance, compound 9a and 9d have shown promise against C. galibrata ATCC 15126 strain . Investigating its mechanism of action and optimizing its structure could enhance its antifungal potential.

Oxidoreductase Inhibition

Docking simulations revealed that certain piperazine derivatives, including this compound, interact with oxidoreductase enzymes. Hydrophobic interactions between the ligand’s aromatic moieties and lipophilic residues stabilize the enzyme-inhibitor complex . Further exploration of its binding affinity and selectivity could lead to novel drug candidates.

Cancer Research

Although not directly studied for cancer treatment, the compound’s structural features make it an interesting candidate. The opening of the cyclopropane ring has been associated with enhanced activity against P388 murine lymphocytic leukemia . Investigating its effects on cancer cell lines and understanding its mechanism of action could unveil therapeutic potential.

Mecanismo De Acción

Target of Action

The primary target of (4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone is the serotonin type-3 (5-HT3) receptor . The 5-HT3 receptor is a type of serotonin receptor found predominantly in the nervous system, and it plays a key role in transmitting signals in the brain.

Mode of Action

This compound acts as an antagonist at the 5-HT3 receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, (4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone binds to the 5-HT3 receptor, preventing serotonin from binding and thus inhibiting the receptor’s function.

Propiedades

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-quinoxalin-6-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O/c20-15-2-1-3-16(13-15)23-8-10-24(11-9-23)19(25)14-4-5-17-18(12-14)22-7-6-21-17/h1-7,12-13H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDHTXHLDLVTPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-hydroxyphenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B3020002.png)

![(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B3020003.png)

![1-(4-Methylbenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3020006.png)

![2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone](/img/structure/B3020008.png)

![Methyl 2-[(2,4-dichlorophenyl)carbamoylamino]-2-methylpropanoate](/img/structure/B3020010.png)

![4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B3020012.png)

![N-(3-acetamidophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3020014.png)

![4-(isopropylthio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B3020019.png)

![2-[1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B3020020.png)